2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
Description
The compound 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a heterocyclic molecule featuring a pyrazine core substituted with methoxy groups at positions 2 and 4. A piperidine ring, sulfonylated at the 1-position with a 5-fluoro-2-methoxyphenyl group, is linked via an ether bond to the pyrazine moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxy-6-methoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O5S/c1-24-14-6-5-12(18)8-15(14)27(22,23)21-7-3-4-13(11-21)26-17-10-19-9-16(20-17)25-2/h5-6,8-10,13H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPJAPKUSKKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (CAS Number: 2034479-59-7) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.42 g/mol. The structure features a methoxy group, a sulfonyl group, and a piperidine ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine enhances binding affinity to receptors or enzymes, while the sulfonyl group may stabilize these interactions through hydrogen bonding. This dual mechanism allows the compound to modulate biological pathways effectively.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound has efficacy against various cancer cell lines, potentially inhibiting tumor growth by disrupting cellular signaling pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory cell migration.
- Neuroprotective Properties : There is emerging evidence that it could offer neuroprotection in models of neurodegenerative diseases, possibly through antioxidant mechanisms.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's cytotoxicity and mechanism of action:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| Study 2 | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| Study 3 | RAW264.7 (Macrophages) | 10.0 | Inhibition of TNF-alpha production |
These studies demonstrate the compound's potential as an anticancer agent and its ability to modulate immune responses.
Case Studies
- Case Study on Anticancer Efficacy :
- In a study involving xenograft models, treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer activity.
- Neuroprotection in Animal Models :
- An animal model of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation.
Comparison with Similar Compounds
Structural Analogues with Sulfonylpiperidine Moieties
Compounds 8i–8l from share critical structural motifs with the target molecule, including a sulfonylated piperidine ring and aromatic substituents. For example:
- 8i : 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide
The target compound lacks the oxadiazole and propanamide groups but retains the sulfonylpiperidine and methoxy-aromatic features. The fluorine atom in the target’s 5-fluoro-2-methoxyphenyl group may enhance electronegativity and metabolic stability compared to 8i’s non-fluorinated 4-methoxyphenyl group .
Pyrazine Derivatives with Methoxy/Alkyl Substituents
- 2-Methoxy-3-(1-methylpropyl)pyrazine (): Structure: Simplified pyrazine with methoxy and sec-butyl groups. Properties: Molecular weight 180.25 g/mol, used as a flavoring agent (FEMA No. 3433) .
- 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine ():
Comparison: The target compound’s larger molecular weight (>400 g/mol, estimated) and sulfonylpiperidine group distinguish it from these simpler pyrazines.
Fluorophenyl-Substituted Heterocycles
Compounds from , such as 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine , highlight the role of fluorine in modulating bioactivity. Fluorine’s electron-withdrawing effects can enhance binding affinity to biological targets (e.g., enzymes or receptors) . While the target compound uses a 5-fluoro-2-methoxyphenyl group instead of a 2-fluorophenyl moiety, both structures exploit fluorine for electronic tuning.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in , where sulfonylation of piperidine and subsequent coupling to heterocycles are key steps .
- Stability: The sulfonylpiperidine group may improve solubility compared to non-sulfonylated analogues, as seen in ’s 8i–8l series .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
